molecular formula C17H23FN2O5S2 B2667300 N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine CAS No. 1014412-10-2

N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine

Cat. No. B2667300
M. Wt: 418.5
InChI Key: QSLHZEAZEOOXRS-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine” is a chemical compound with the CAS Number: 1014412-10-2 . It has a molecular weight of 418.51 and its IUPAC name is (2S)-2-[({1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]-4-(methylsulfanyl)butanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H23FN2O5S2/c1-26-11-8-15(17(22)23)19-16(21)12-6-9-20(10-7-12)27(24,25)14-4-2-13(18)3-5-14/h2-5,12,15H,6-11H2,1H3,(H,19,21)(H,22,23)/t15-/m0/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the fluorophenyl, sulfonyl, piperidinyl, carbonyl, and methionine groups.

Scientific Research Applications

Chemical Synthesis and Molecular Structure

A study by Back & Nakajima (2000) describes a method for synthesizing complex piperidine structures, which are key in developing various pharmaceuticals and chemicals. This process involves conjugate additions and intramolecular acylation, pivotal in creating diverse molecular architectures like N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine.

Biological Applications and Enzymatic Reactions

The work of Achilli, Ciana, & Minetti (2015) highlights the importance of L-methionine in protein synthesis and its sensitivity to oxidation, which is pertinent in understanding the biochemical pathways involving N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine.

Reactivity and Stability Studies

Iwig & Booker's (2004) research on S-Adenosyl-L-methionine AdoMet provides insight into the reactivity and stability of methionine analogues. This knowledge is crucial for understanding the behavior of N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine in various chemical and biological environments.

Sulfur-Nitrogen Chemistry

Davis (2006) discusses the chemistry of sulfur-nitrogen compounds sulfinimines and N-sulfonyloxaziridines, which is relevant to understanding the chemical properties and potential applications of N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine.

Oxidation and Reduction Processes

Vogt (1995) explores the oxidation of methionine residues in proteins Met sulfoxide, a process closely related to the oxidation and reduction behavior of N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine in biological systems.

S-Adenosylmethionine Biochemistry

Fontecave, Atta, & Mulliez (2004) discuss S-adenosylmethionine (SAM or AdoMet), a metabolite involved in numerous biological reactions, which is related to the biochemical roles and interactions of N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine.

Amino Acid Properties and Metabolism

Brosnan & Brosnan (2006) provide an overview of sulfur-containing amino acids, including methionine. This helps understand the metabolic pathways and roles of N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine in biological systems.

properties

IUPAC Name

(2S)-2-[[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O5S2/c1-26-11-8-15(17(22)23)19-16(21)12-6-9-20(10-7-12)27(24,25)14-4-2-13(18)3-5-14/h2-5,12,15H,6-11H2,1H3,(H,19,21)(H,22,23)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLHZEAZEOOXRS-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine

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